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Compound of Interest

Compound Name: 2-(Methyilthio)phenylboronic acid

Cat. No.: B061120

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)phenylboronic acid, a versatile reagent in organic synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its structural characterization through Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Methylthio)phenylboronic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The *H NMR spectrum of 2-(Methylthio)phenylboronic acid in a
suitable deuterated solvent, such as CDCls or DMSO-ds, would exhibit characteristic signals for
the aromatic protons, the methylthio group, and the boronic acid hydroxyl protons. The
chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and
the electron-donating nature of the methylthio group.

Table 1: *H NMR Data for 2-(Methylthio)phenylboronic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.0-7.8 d 1H Ar-H
~7.5-7.2 m 3H Ar-H
~5.5-5.0 (broad s) s 2H B(OH)2
~2.5 S 3H S-CHs

Note: The chemical
shifts for the boronic
acid protons (B(OH)z2)
can be broad and may
exchange with D20.
The exact chemical
shifts and coupling
constants for the
aromatic protons can
vary depending on the
solvent and

concentration.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon

framework of the molecule.

Table 2: Predicted 3C NMR Data for 2-(Methylthio)phenylboronic acid
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Chemical Shift (8) ppm Assighment
~145 C-B

~140 C-S

~135 Ar-CH

~130 Ar-CH

~128 Ar-CH

~125 Ar-CH

~15 S-CHs

Note: The carbon attached to the boron atom
often shows a broad signal or may not be

observed due to quadrupolar relaxation.

1B NMR (Boron-11 NMR): 1B NMR is a crucial technique for characterizing boron-containing
compounds. For 2-(Methylthio)phenylboronic acid, a single, broad resonance is expected.

Table 3: Expected **B NMR Data for 2-(Methylthio)phenylboronic acid

Chemical Shift (d) ppm Linewidth (Hz) Assignment

~28-30 Broad B(OH):

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Methylthio)phenylboronic acid reveals the presence of key functional
groups.

Table 4: Key IR Absorptions for 2-(Methylthio)phenylboronic acid
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Wavenumber (cm~?)

Intensity

Assignment

~3600-3200 Strong, Broad O-H stretch (B(OH)2)
~3100-3000 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (S-CHs)
~1600, 1470 Medium Aromatic C=C stretch

~1350 Strong B-O stretch

~750 Strong C-S stretch

750700 Strong Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)

The mass spectrum of 2-(Methylthio)phenylboronic acid provides information about its

molecular weight and fragmentation pattern. The exact mass is 168.0416 g/mol .

Table 5: Predicted Mass Spectrometry Fragmentation for 2-(Methylthio)phenylboronic acid

miz Possible Fragment
168 [M]* (Molecular lon)
150 M - H20]*

123 [M - B(OH)2]*

108 [CeHaS]*

91 [CeH4BOH]*

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy
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Sample Preparation:

o Dissolve approximately 5-10 mg of 2-(Methylthio)phenylboronic acid in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or acetone-ds) in an NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Due to
the potential for boronic acids to form anhydrides (boroxines), which can lead to complex
NMR spectra, it is crucial to use anhydrous solvents and handle the sample promptly.[1][2]

H NMR Spectroscopy:
e Instrument: A 400 MHz or higher field NMR spectrometer.

e Parameters:

[e]

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

[e]

o

Relaxation delay: 1-5 seconds.

[¢]

Spectral width: 0-12 ppm.
o Temperature: 298 K.
13C NMR Spectroscopy:
e Instrument: A 100 MHz or higher field NMR spectrometer.

e Parameters:

[¢]

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, as 13C has a low natural abundance.

[e]

(¢]

Relaxation delay: 2 seconds.

[¢]

Spectral width: 0-200 ppm.
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1B NMR Spectroscopy:
e Instrument: An NMR spectrometer equipped with a boron-observe probe.

e Parameters:

[¢]

Pulse sequence: Standard single-pulse experiment without proton decoupling.

[e]

Number of scans: 256 or more.

o

Relaxation delay: 0.1-1 second.

[¢]

Spectral width: +100 to -100 ppm.

[¢]

Reference: BF3-OEt2 as an external standard (& = 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[3][4]

e Grind a small amount (1-2 mg) of 2-(Methylthio)phenylboronic acid with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

FTIR Analysis:
e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Parameters:

[¢]

Scan range: 4000-400 cm™—1,

Resolution: 4 cm~1.

[¢]

Number of scans: 16-32.

[e]
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o Background: A spectrum of the empty sample compartment or a pure KBr pellet should be
recorded as the background.

Mass Spectrometry (MS)

LC-MS/MS Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
is suitable for the analysis of boronic acids.[5][6][7]

Sample Preparation:

» Prepare a stock solution of 2-(Methylthio)phenylboronic acid in a suitable solvent such as
methanol or acetonitrile at a concentration of 1 mg/mL.

» Further dilute the stock solution with the mobile phase to the desired concentration for
analysis.

Chromatographic Conditions:

e Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 pm).
» Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: A suitable gradient from high aqueous to high organic content over several
minutes.

e Flow Rate: 0.2-0.4 mL/min.

e Injection Volume: 5-10 pL.

Mass Spectrometry Conditions:

« lonization Source: Electrospray lonization (ESI) in positive or negative ion mode.

e Scan Mode: Full scan mode to identify the molecular ion and major fragments. Product ion
scan (MS/MS) of the molecular ion can be used to confirm the fragmentation pattern.

o Capillary Voltage: 3-4 kV.
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e Source Temperature: 120-150 °C.
¢ Desolvation Temperature: 300-400 °C.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic
analysis of 2-(Methylthio)phenylboronic acid.

4 Spectroscopic Analysis )

Sample Preparation h 4 Data Interpretation
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Caption: General workflow for the spectroscopic analysis of 2-(Methylthio)phenylboronic

acid.

- H20 [C7H7BOS]*
m/z = 150
- B(OH)2 [C7H7S]* - CHs [CeHaS]*
m/z = 123 m/z = 108
- CHsS [CeHeBO]™
m/z =91
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Caption: Proposed mass spectrometry fragmentation pathway for 2-
(Methylthio)phenylboronic acid.

Caption: Key NMR structural correlations in 2-(Methylthio)phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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